cis-2-Hexen-1-ol

Descripción general

Descripción

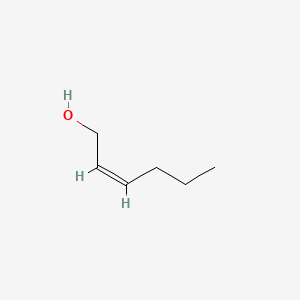

cis-2-Hexen-1-ol: is an organic compound with the molecular formula C6H12O . It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive green, leafy odor and is commonly found in various plants and fruits. It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Hydroboration-Oxidation of 1-Hexyne: One common method for synthesizing cis-2-Hexen-1-ol involves the hydroboration-oxidation of 1-hexyne. The reaction proceeds as follows:

Step 1: Hydroboration of 1-hexyne with diborane (B2H6) or a borane complex (BH3·THF) to form the corresponding organoborane intermediate.

Step 2: Oxidation of the organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base (such as sodium hydroxide, NaOH) to yield this compound.

-

Reduction of cis-2-Hexenal: Another method involves the reduction of cis-2-hexenal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of cis-2-hexenyl acetate, which is obtained by the esterification of this compound with acetic acid. The hydrolysis reaction is typically carried out under acidic or basic conditions to yield the desired alcohol.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-2-Hexen-1-ol can undergo oxidation reactions to form cis-2-hexenal. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to hexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with acetic anhydride (CH3CO)2O can yield cis-2-hexenyl acetate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acetic anhydride (CH3CO)2O

Major Products Formed:

Oxidation: cis-2-Hexenal

Reduction: Hexanol

Substitution: cis-2-Hexenyl acetate

Aplicaciones Científicas De Investigación

Fragrance and Flavor Applications

1. Fragrance Industry

cis-2-Hexen-1-ol is primarily used for its fresh green topnotes in various fragrance formulations. Its green, vegetable, and slightly winey aroma makes it suitable for creating natural scents in perfumes and personal care products. It is often blended with other components to enhance the freshness of floral and fruity fragrances .

2. Flavoring Agent

In food science, this compound is utilized as a flavoring agent due to its characteristic green and herbal notes. It is particularly effective in enhancing the flavors of vegetable-based products and baked goods, providing a fresher taste compared to its trans isomer .

Agricultural Applications

3. Plant Volatile Compound

As a volatile organic compound, this compound plays a significant role in plant defense mechanisms. It is emitted by plants in response to mechanical injury or pest attacks, acting as an allelochemical that can deter herbivores and attract natural predators . The compound's role in signaling pathways highlights its potential use in developing eco-friendly pest management strategies.

Case Studies

Case Study 1: Aroma Profile Enhancement in Green Tea

A study investigated the impact of various hexenols on the aroma profile of green tea. It was found that this compound significantly contributed to the fresh green aroma characteristic of high-quality teas. The study employed gas chromatography-mass spectrometry (GC-MS) to quantify the compound's presence and assess its influence on overall aroma perception .

Case Study 2: Flavor Improvement in Baked Goods

Research conducted on the incorporation of this compound into baked goods demonstrated its effectiveness at low concentrations (0.01% - 0.05%) in enhancing flavor profiles without overpowering other ingredients. Sensory evaluations indicated that products containing this compound were preferred for their fresher taste compared to control samples lacking it .

Data Table: Applications Summary

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Fragrance Industry | Fresh green topnotes | Enhances natural scent profiles |

| Flavoring Agent | Vegetable-based products | Provides fresher taste |

| Agricultural Science | Plant defense mechanism | Deters pests; attracts beneficial insects |

| Food Science | Aroma enhancement in baked goods | Improves flavor acceptance |

Mecanismo De Acción

The mechanism of action of cis-2-Hexen-1-ol involves its interaction with specific molecular targets and pathways:

Plant Defense: In plants, this compound is involved in the activation of defense signaling pathways. It can bind to receptors on the plant cell membrane, triggering a cascade of events that lead to the production of defense-related compounds such as jasmonic acid and ethylene.

Antimicrobial Activity: The compound exhibits antimicrobial properties by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death.

Comparación Con Compuestos Similares

cis-2-Hexen-1-ol can be compared with other similar compounds such as:

cis-3-Hexen-1-ol:

trans-2-Hexen-1-ol: This isomer has the same molecular formula but differs in the configuration of the double bond, resulting in different chemical and sensory properties.

Hexanol: A saturated alcohol with no double bonds, it has a less intense odor compared to this compound.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and sensory properties. Its role as a green leaf volatile makes it particularly important in plant biology and ecological studies.

Actividad Biológica

Cis-2-Hexen-1-ol, a green leaf volatile (GLV), is a fatty alcohol with the molecular formula . It is known for its role in plant defense mechanisms and its potential applications in various fields, including flavor and fragrance industries, as well as in biological research. This article explores the biological activities of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by:

- CAS Number : 928-94-9

- Molecular Weight : 100.16 g/mol

- Structure : It contains a double bond between the second and third carbon atoms in its chain, contributing to its unique properties.

This compound is involved in several biochemical processes:

- Green Leaf Volatile : Released by plants in response to mechanical injury or herbivore attack, it plays a crucial role in signaling pathways that activate plant defense mechanisms .

- Interaction with Enzymes : The compound interacts with enzymes such as lipoxygenases and hydroperoxide lyases, leading to the production of other volatile compounds that enhance plant defense responses .

The primary biological activity of this compound involves disrupting the olfactory responses of certain insects:

- Target Organisms : It affects insects like the conifer-infesting ambrosia beetle by interfering with their attraction to host pheromones and kairomones.

- Environmental Influence : Its efficacy can be influenced by environmental factors such as temperature and humidity, which affect its volatility and interaction with target organisms.

Biological Activities

This compound exhibits several notable biological activities:

Plant Defense Mechanisms

This compound acts as a signaling molecule that:

- Induces the expression of genes related to defensive proteins.

- Enhances the production of secondary metabolites that deter herbivores .

Antimicrobial Properties

Research indicates potential antimicrobial effects:

- Studies have explored its ability to inhibit various pathogens, although detailed mechanisms remain under investigation .

Applications in Flavor and Fragrance

Due to its fresh green aroma, this compound is widely utilized in:

Study on Volatile Fingerprinting

A study analyzed the volatile profiles of plum brandies produced from different fruit varieties, identifying this compound as a significant component contributing to aroma profiles . This highlights its relevance not only in plant biology but also in food science.

Research on Plant Responses

In another study, researchers investigated how this compound influences gene expression related to plant stress responses. The findings indicated that exposure to this compound led to increased levels of defensive metabolites in treated plants compared to controls .

Comparative Analysis with Similar Compounds

| Compound | Structure | Key Features |

|---|---|---|

| cis-3-Hexen-1-ol | C6H12O | Known for its role in green tea aroma |

| trans-2-Hexen-1-ol | C6H12O | Found in cereals; different sensory properties |

| Hexanol | C6H14 | Saturated alcohol with less intense odor |

This compound's unique double bond configuration imparts distinct chemical reactivity compared to its isomers, making it particularly important in ecological studies and plant biology .

Propiedades

IUPAC Name |

(Z)-hex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHHRLHTBGRGOT-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883610 | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green aroma | |

| Record name | (Z)-2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | (Z)-2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.853 | |

| Record name | (Z)-2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

928-94-9 | |

| Record name | cis-2-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-hex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871TEL510E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-2-Hexen-1-ol known for?

A1: this compound is a volatile organic compound belonging to a group called "green leaf volatiles" (GLVs). These compounds are released by plants in response to stress, damage, or as part of their normal scent profile. [, ]

Q2: How do insects perceive this compound?

A2: Research suggests that insects, such as the boll weevil (Anthonomus grandis) and the Colorado beetle (Leptinotarsa decemlineata), can detect this compound and other GLVs using their olfactory receptors. [, ] These compounds can either attract or repel insects depending on the species and context.

Q3: Can this compound influence insect behavior?

A3: Yes, studies have shown that this compound can modify insect behavior. For instance, in boll weevils, this compound can enhance the attractiveness of pheromone traps. [] Conversely, in some cases, this compound might act as a repellent for certain insect species. []

Q4: How does the structure of this compound relate to its activity?

A4: While the specific structural features responsible for attracting or repelling different insect species are still under investigation, it's understood that the presence of the hydroxyl group (-OH) and the double bond in the cis configuration are crucial for its biological activity. [] The length of the carbon chain also plays a role, with six-carbon GLVs often being more active than their shorter or longer counterparts. [, ]

Q5: Is this compound found in any specific plant species?

A5: Yes, this compound has been identified in the volatile profile of various plants, including soybeans (Glycine max) and grapevines (Vitis vinifera), specifically the Cabernet Sauvignon variety. [, ] Its presence contributes to the overall aroma profile of these plants and can play a role in attracting pollinators or deterring herbivores.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H12O, and its molecular weight is 100.16 g/mol. []

Q7: Are there any deuterium-labeled versions of this compound available?

A7: Yes, researchers have synthesized deuterium-labeled versions of this compound, such as this compound-6,6,6-2H3. These labeled compounds are valuable tools for metabolic studies and tracing the fate of this compound in biological systems. []

Q8: How does this compound react in the atmosphere?

A8: this compound, like other GLVs, is susceptible to oxidation in the atmosphere by hydroxyl (•OH), sulfate (SO4•–), and nitrate (NO3•) radicals. [] These reactions can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate change.

Q9: How do the rates of atmospheric reactions of this compound compare in the gas phase versus the aqueous phase?

A9: Studies have shown that the aqueous-phase reactions of this compound with atmospheric radicals are generally faster than their gas-phase counterparts. [] This highlights the importance of understanding the fate of GLVs in atmospheric water, such as clouds, fog, and rain, where they can contribute to SOA formation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.